3-(4-Ethynylphenoxy)pyridine
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Overview
Description
3-(4-Ethynylphenoxy)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a 4-ethynylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethynylphenoxy)pyridine typically involves the following steps:
Formation of 4-Ethynylphenol: This can be achieved through the Sonogashira coupling reaction between 4-iodophenol and acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Nucleophilic Substitution: The 4-ethynylphenol is then reacted with 3-chloropyridine under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding ethyl derivative.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 4-ethynylphenoxy-3-pyridinecarboxylic acid.
Reduction: 3-(4-Ethylphenoxy)pyridine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Ethynylphenoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Ethynylphenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions, while the phenoxy and pyridine rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-(4-Methylphenoxy)pyridine: Similar structure but with a methyl group instead of an ethynyl group.
3-(4-Ethylphenoxy)pyridine: Similar structure but with an ethyl group instead of an ethynyl group.
3-(4-Nitrophenoxy)pyridine: Similar structure but with a nitro group instead of an ethynyl group.
Uniqueness: 3-(4-Ethynylphenoxy)pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and for exploring new chemical reactions.
Properties
IUPAC Name |
3-(4-ethynylphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-11-5-7-12(8-6-11)15-13-4-3-9-14-10-13/h1,3-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDQOVXHTBWGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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